REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][C:18]3[CH:19]=[C:20]4[C:24](=[CH:25][C:26]=3[Cl:27])[NH:23][C:22](=[O:28])[CH2:21]4)[CH2:12][CH2:11]2)=[N:2]1.C(O)C.Cl>C(O)(C)C>[ClH:27].[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][C:18]3[CH:19]=[C:20]4[C:24](=[CH:25][C:26]=3[Cl:27])[NH:23][C:22](=[O:28])[CH2:21]4)[CH2:14][CH2:15]2)=[N:2]1 |f:4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCC=2C=C1CC(NC1=CC2Cl)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
anhydrous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at 20–25° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask equipped with magnetic stirrer
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for about 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration on a Buchner funnel
|
Type
|
WASH
|
Details
|
The filter cake is rinsed with 3×10 mL of ethanol at 20–25° C.
|
Type
|
CUSTOM
|
Details
|
transferred to a drying oven
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 65–70° C. for about 24 h.
|
Duration
|
24 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
Cl.S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCC=2C=C1CC(NC1=CC2Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][C:18]3[CH:19]=[C:20]4[C:24](=[CH:25][C:26]=3[Cl:27])[NH:23][C:22](=[O:28])[CH2:21]4)[CH2:12][CH2:11]2)=[N:2]1.C(O)C.Cl>C(O)(C)C>[ClH:27].[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][C:18]3[CH:19]=[C:20]4[C:24](=[CH:25][C:26]=3[Cl:27])[NH:23][C:22](=[O:28])[CH2:21]4)[CH2:14][CH2:15]2)=[N:2]1 |f:4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCC=2C=C1CC(NC1=CC2Cl)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
anhydrous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at 20–25° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask equipped with magnetic stirrer
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for about 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration on a Buchner funnel
|
Type
|
WASH
|
Details
|
The filter cake is rinsed with 3×10 mL of ethanol at 20–25° C.
|
Type
|
CUSTOM
|
Details
|
transferred to a drying oven
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 65–70° C. for about 24 h.
|
Duration
|
24 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
Cl.S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCC=2C=C1CC(NC1=CC2Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][C:18]3[CH:19]=[C:20]4[C:24](=[CH:25][C:26]=3[Cl:27])[NH:23][C:22](=[O:28])[CH2:21]4)[CH2:12][CH2:11]2)=[N:2]1.C(O)C.Cl>C(O)(C)C>[ClH:27].[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][C:18]3[CH:19]=[C:20]4[C:24](=[CH:25][C:26]=3[Cl:27])[NH:23][C:22](=[O:28])[CH2:21]4)[CH2:14][CH2:15]2)=[N:2]1 |f:4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCC=2C=C1CC(NC1=CC2Cl)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
anhydrous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at 20–25° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask equipped with magnetic stirrer
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for about 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration on a Buchner funnel
|
Type
|
WASH
|
Details
|
The filter cake is rinsed with 3×10 mL of ethanol at 20–25° C.
|
Type
|
CUSTOM
|
Details
|
transferred to a drying oven
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 65–70° C. for about 24 h.
|
Duration
|
24 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
Cl.S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCC=2C=C1CC(NC1=CC2Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |